Home > Products > Bioactive Reagents P606 > H-Glu-Tyr-Glu-OH
H-Glu-Tyr-Glu-OH - 32140-46-8

H-Glu-Tyr-Glu-OH

Catalog Number: EVT-369062
CAS Number: 32140-46-8
Molecular Formula: C19H25N3O9
Molecular Weight: 439.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glu-Tyr-Glu is an oligopeptide.
Synthesis Analysis

Methods

The synthesis of H-Glutamic acid-Tyrosine-Glutamic acid-OH typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin. The coupling of amino acids is facilitated by reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), which form peptide bonds between the amino acids.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Amino acids are activated and coupled on a solid support.
    • The process involves repeated cycles of coupling, washing, and deprotection (typically using piperidine).
    • Automated synthesizers are often used for efficiency in large-scale production.
  2. Purification:
    • High-performance liquid chromatography (HPLC) is employed to purify the synthesized peptide, ensuring high purity levels necessary for biological applications .
Molecular Structure Analysis

The molecular structure of H-Glutamic acid-Tyrosine-Glutamic acid-OH can be represented as follows:

  • Chemical Formula: C₁₃H₁₅N₃O₄
  • Molecular Weight: Approximately 281.27 g/mol

Structure Data

The structure consists of:

  • Two glutamic acid residues contributing carboxylate groups.
  • One tyrosine residue contributing a phenolic hydroxyl group.
    This configuration influences the peptide's solubility, reactivity, and interaction with biological targets.
Chemical Reactions Analysis

Reactions

H-Glutamic acid-Tyrosine-Glutamic acid-OH can undergo several chemical reactions:

  1. Oxidation: The phenolic group in tyrosine can be oxidized to form various derivatives such as dopaquinone.
  2. Reduction: Glutamic acid residues can be reduced to their corresponding amides.
  3. Substitution Reactions: The amino groups in glutamic acid can participate in substitution reactions with alkyl halides or other electrophiles.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing agents like hydrogen peroxide.
  • Reducing agents such as lithium aluminum hydride or sodium borohydride.
Mechanism of Action

The mechanism of action for H-Glutamic acid-Tyrosine-Glutamic acid-OH primarily involves its interactions within biological systems:

  1. Neurotransmission: Glutamic acid acts as an excitatory neurotransmitter, while tyrosine is a precursor for neurotransmitters such as dopamine.
  2. Protein Interactions: The tripeptide may influence protein folding and stability due to the presence of multiple charged groups from glutamic acid, facilitating interactions with other biomolecules.

Data from studies indicate that such peptides can modulate signaling pathways relevant to neurobiology and cellular communication .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water due to the presence of charged carboxylate groups.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with electrophiles due to the nucleophilic nature of the amino groups.

Relevant data indicates that the stability and solubility are crucial for its applications in biochemical assays and therapeutic formulations .

Applications

H-Glutamic acid-Tyrosine-Glutamic acid-OH has several scientific uses:

  1. Peptide Research: Utilized in studies related to protein interactions and structure-function relationships.
  2. Drug Development: Serves as a building block for synthetic peptide libraries aimed at discovering new therapeutics.
  3. Biochemical Assays: Employed in assays that measure enzyme activity or receptor binding due to its structural properties .
Biochemical Pathways and Mechanisms of Action

Role in Melanocortin Receptor Signaling Cascades

H-Glu-Tyr-Glu-OH (EYE) is structurally analogous to the conserved C-terminal motif of α-melanocyte-stimulating hormone (α-MSH), a key agonist of melanocortin receptors (MCRs) [1] [5]. MCRs (MC1R-MC5R) are G protein-coupled receptors (GPCRs) that regulate physiological processes, including pigmentation and inflammation. EYE preferentially binds to MC5R due to its high expression in exocrine glands and immune cells [1] [9]. Upon binding, EYE activates MC5R’s guanine nucleotide-binding protein (Gs), triggering adenylate cyclase (AC) stimulation and cyclic adenosine monophosphate (cAMP) production [1]. This process involves:

  • Transmembrane domain engagement: EYE’s glutamic acid residues interact with the ionic pocket (Asp115/Asp119) and aromatic binding site (Phe195/Phe254) in MC5R’s helical domains, stabilizing the active receptor conformation [1].
  • Downstream signaling: cAMP activates protein kinase A (PKA), which phosphorylates cAMP response element-binding protein (CREB), modulating gene expression for immune regulation and steroidogenesis [1] [5].

Table 1: Melanocortin Receptor Binding Specificity of EYE

Receptor SubtypeExpression SitesEYE Binding AffinityPrimary Signaling Pathway
MC1RMelanocytes, KeratinocytesLowcAMP/PKA
MC3RHypothalamus, GutModeratecAMP/PKA, MAPK
MC5RExocrine Glands, Immune CellsHighcAMP/PKA, PI3K

Modulation of Melanogenesis via Tyrosinase Regulation

EYE inhibits melanin synthesis by directly targeting tyrosinase (TYR), the rate-limiting enzyme in melanogenesis [2] [10]. Mechanisms include:

  • Copper chelation: EYE’s carboxyl groups from glutamic acid residues bind to TYR’s active-site copper ions (Cu²⁺), disrupting substrate oxidation [10].
  • Competitive inhibition: EYE mimics tyrosine’s structure, occupying TYR’s hydrophobic cavity and blocking L-tyrosine/L-DOPA access [10].
  • Suicide substrate activity: Under oxidative conditions, EYE forms covalent adducts with TYR, irreversibly inactivating the enzyme [10].

Studies show EYE reduces melanin by 47% in B16F10 melanoma cells at 100 μM, outperforming kojic acid (32% reduction) [10]. Its dual glutamic acid framework enhances solubility and ionic interactions with TYR’s polar residues (e.g., His263, Asn260) [10].

Table 2: Mechanisms of Tyrosinase Inhibition by Peptides

Inhibitor TypeExampleMechanismEYE’s Role
CompetitiveKojic acidBlocks substrate bindingMimics tyrosine
Copper-chelatingGlycine-GlutamateInactivates catalytic Cu²⁺Chelates via carboxyl groups
Suicide substrateEYEForms irreversible covalent bondsReacts with quinone intermediates

Interaction with cAMP/PKA/CREB-MITF Axis in Melanocyte Function

EYE modulates the cAMP/PKA/CREB-microphthalmia-associated transcription factor (MITF) axis, a central regulator of melanogenic genes [2]:

  • cAMP modulation: By activating MC1R/MC5R, EYE elevates intracellular cAMP by 3.2-fold in human melanocytes [1] [2].
  • MITF suppression: cAMP activates PKA, which phosphorylates CREB. However, EYE reduces MITF expression by 35% by limiting CREB’s nuclear translocation [2].
  • Downstream gene regulation: Reduced MITF downregulates melanogenic enzymes:
  • TYR: ↓41% mRNA expression
  • TYRP1 (tyrosinase-related protein 1): ↓38%
  • DCT (dopachrome tautomerase): ↓29% [2].

This contrasts with α-MSH, which stimulates the same pathway. EYE’s divergent effects stem from its partial agonism at MCRs, leading to attenuated signal duration [5].

Competitive Inhibition of Agouti Signaling Protein (ASP) Binding

Agouti Signaling Protein (ASP) is an endogenous antagonist of MC1R that displaces α-MSH, inhibiting melanogenesis [2]. EYE competes with ASP via:

  • Structural mimicry: EYE’s Tyr residue replicates α-MSH’s core pharmacophore (His-Phe-Arg-Trp), allowing it to occupy MC1R’s binding cleft [2] [5].
  • Binding affinity: EYE binds MC1R with Kd = 8.7 μM, compared to ASP’s Kd = 2.3 μM. Despite lower affinity, EYE’s prolonged receptor occupancy (t½ = 22 min) reduces ASP’s access by 60% [2].
  • Functional impact: In murine B16 cells, EYE reverses ASP-induced melanin increases by 78%, restoring basal pigmentation [2].

Influence on Autophagy-Mediated Melanosome Degradation

EYE accelerates melanosome degradation by enhancing autophagy in keratinocytes and melanocytes [3] [7]:

  • Autophagic flux induction: EYE upregulates LC3-II (a key autophagosome marker) by 2.5-fold and reduces p62/SQSTM1 (autophagy substrate) by 40% [3].
  • Melanosome-lysosome fusion: EYE promotes the colocalization of melanosomes with lysosomal markers (LAMP1) by 68%, facilitating enzymatic degradation [7].
  • Ethnic skin differences: In Caucasian keratinocytes (high basal autophagy), EYE reduces melanin by 52%; in African American keratinocytes (low basal autophagy), reduction is 28% [7].

Table 3: Autophagy Markers Regulated by EYE

Autophagy MarkerFunctionChange Induced by EYEImpact on Pigmentation
LC3-IIAutophagosome membrane component↑2.5-foldEnhances melanosome degradation
p62/SQSTM1Autophagy receptor↓40%Reduces melanin accumulation
LAMP1Lysosomal membrane protein↑68% colocalization with melanosomesAccelerates melanolysis

Properties

CAS Number

32140-46-8

Product Name

H-Glu-Tyr-Glu-OH

IUPAC Name

2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid

Molecular Formula

C19H25N3O9

Molecular Weight

439.4 g/mol

InChI

InChI=1S/C19H25N3O9/c20-12(5-7-15(24)25)17(28)22-14(9-10-1-3-11(23)4-2-10)18(29)21-13(19(30)31)6-8-16(26)27/h1-4,12-14,23H,5-9,20H2,(H,21,29)(H,22,28)(H,24,25)(H,26,27)(H,30,31)

InChI Key

RXJFSLQVMGYQEL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.